3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-Benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound characterized by an imidazo[2,1-f]purine core substituted with a benzyl group at position 3 and methyl groups at positions 1, 6, and 5. This structural framework is pivotal for its biological activity, particularly in modulating nuclear receptors (e.g., PPARγ) and enzymes (e.g., phosphodiesterases) . Its benzyl substituent distinguishes it from analogs with alkyl or arylpiperazinyl chains, influencing pharmacokinetic properties such as lipophilicity and receptor-binding specificity.
Properties
IUPAC Name |
2-benzyl-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-11(2)22-13-14(19-16(22)18-10)20(3)17(24)21(15(13)23)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEUOEPYLZUAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ, is a known approach .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-yield, scalable reactions. Techniques such as microwave-assisted synthesis and the use of efficient catalysts like trimethylsilyltrifluoromethanesulfonate (TMSOTF) under microwave radiation have been reported to result in high yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminium hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts alkylation using aluminium chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at specific positions on the imidazole ring.
Scientific Research Applications
Adenosine A3 Receptor Antagonism
One of the most significant applications of this compound is its role as an adenosine A3 receptor antagonist . Research indicates that compounds targeting this receptor can have therapeutic implications in various conditions such as:
- Cancer : Adenosine A3 receptor antagonists have shown potential in inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents.
- Cardiovascular Diseases : By modulating adenosine signaling pathways, these compounds may help in managing heart conditions by reducing ischemic damage and improving cardiac function.
Case Studies and Findings
- Antitumor Activity : A study demonstrated that derivatives of 3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis through adenosine receptor pathways .
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress and improve neuronal survival in vitro .
- Anti-inflammatory Properties : Recent studies have suggested that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:
- Phosphodiesterases (PDEs) : Inhibition of PDEs can enhance intracellular signaling pathways related to cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes.
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Cancer Treatment | Tumor Growth Inhibition | Induces apoptosis in cancer cell lines |
| Cardiovascular Health | Ischemic Heart Disease | Reduces ischemic damage |
| Neuroprotection | Neurodegenerative Disorders | Reduces oxidative stress |
| Inflammation Management | Autoimmune Diseases | Modulates cytokine production |
| Enzyme Activity | Phosphodiesterase Inhibition | Enhances cAMP/cGMP signaling |
Mechanism of Action
The mechanism of action of 3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The imidazo[2,1-f]purine-2,4-dione scaffold is versatile, with modifications at positions 3, 7, and 8 dictating target selectivity and potency. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Imidazo[2,1-f]purine-2,4-dione Derivatives
Key Differences in Pharmacological Profiles
Substitution at Position 3: The 3-benzyl group in the target compound may enhance PPARγ binding compared to CB11’s 3-butyl chain, as aryl groups often improve nuclear receptor affinity . 3-Trifluoromethylphenylpiperazinyl derivatives (e.g., 3a–u) prioritize 5-HT1A/5-HT7 receptor binding over PPARγ, highlighting the trade-off between receptor selectivity and substituent bulk .
Position 8 Modifications: Alkyl chains (e.g., CB11’s 3-butyl) improve metabolic stability, whereas arylpiperazinyl chains (e.g., 3i) enhance serotonin receptor affinity but reduce PDE4B/PDE10A inhibition . Chlorophenylaminoethyl () or hydroxyphenyl () groups at position 8 shift activity toward kinase or TGF-β inhibition, respectively.
Methylation Patterns: 1,6,7-Trimethylation in the target compound and CB11 may stabilize the imidazo-purine core, enhancing oral bioavailability compared to non-methylated analogs .
Research Findings and Therapeutic Implications
- Anticancer Activity : CB11 and Les-3640 demonstrate robust pro-apoptotic effects in NSCLC via PPARγ activation or ROS/caspase-3 pathways . The target compound’s benzyl group could similarly enhance PPARγ binding but requires validation in vivo.
- Neuropsychiatric Applications : Fluorophenylpiperazinyl derivatives (e.g., 3i) show promise for depression but lack PPARγ synergy seen in purine-based analogs .
- Kinase/TGF-β Inhibition : Substituents like chlorobenzyl () or hydroxyphenyl () expand therapeutic scope to fibrosis and kinase-driven cancers.
Biological Activity
3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. Its unique chemical structure features a purine core with various substituents that enhance its biological activity. This article explores the biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H17N5O2
- Molecular Weight : 323.35 g/mol
- CAS Number : 919012-43-4
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Notable activities include:
- Serotonin Receptor Modulation : It has been identified as a potential modulator of serotonin receptors (5-HT1A and 5-HT7), which are crucial for mood regulation and anxiety management .
- Antidepressant Effects : In vivo studies have indicated that derivatives of this compound can exhibit significant antidepressant-like effects in animal models such as the forced swim test (FST) and tail suspension test (TST) .
- Phosphodiesterase Inhibition : The compound has shown inhibitory activity against phosphodiesterases (PDE4B and PDE10A), which play roles in various signaling pathways associated with depression and anxiety .
The mechanism of action for this compound involves its interaction with specific receptors and enzymes:
- Receptor Binding : Molecular docking studies suggest that the compound binds effectively to serotonin receptors, enhancing serotonergic signaling which is beneficial in treating depression and anxiety disorders .
- Inhibition of Phosphodiesterases : By inhibiting PDEs, the compound increases intracellular cyclic AMP levels, which can lead to enhanced neuronal signaling and improved mood regulation .
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Efficacy : A study involving various derivatives of imidazo[2,1-f]purines demonstrated that specific modifications led to enhanced affinity for serotonin receptors and significant antidepressant-like effects in rodent models. The compound's efficacy was assessed through behavioral tests indicating reduced depressive symptoms compared to control groups .
- Anxiolytic Properties : In another study focusing on anxiolytic effects, certain derivatives were found to exhibit anxiolytic properties at low dosages (e.g., 2.5 mg/kg), outperforming traditional anxiolytics like diazepam in specific behavioral tests .
Q & A
Basic: How can researchers optimize the synthesis of 3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to improve yield and purity?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including alkylation, cyclization, and functional group modifications. Key parameters to optimize include:
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates .
- Catalysts : Employ palladium or copper-based catalysts for selective benzylation .
- Purification : Apply column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Continuous flow reactors (CFRs) can scale up synthesis while maintaining reproducibility, as demonstrated for analogous imidazo-purine derivatives .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
A combination of techniques is essential:
- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>95%) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm; methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 409.18) .
- X-ray crystallography : Resolves conformational ambiguities in the imidazo-purine core .
Advanced: How can conflicting data on enzyme inhibition mechanisms (e.g., DNA replication vs. kinase activity) be resolved in studies of this compound?
Methodological Answer:
Contradictions often arise from assay conditions or off-target effects. To address this:
- Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., DNA polymerase α vs. CDK2 inhibition) .
- Structural analogs : Test derivatives lacking the benzyl group to isolate target-specific effects .
- Computational docking : Use molecular dynamics simulations to predict binding affinities for proposed targets (e.g., PDB: 1ATP for ATP-binding sites) .
- Knockout models : Validate target engagement in CRISPR-engineered cell lines lacking suspected kinases .
Advanced: What strategies are effective in modifying the benzyl substituent to enhance biological activity while maintaining solubility?
Methodological Answer:
Modifications should balance lipophilicity and solubility:
- Electron-withdrawing groups : Introduce -F or -Cl to the benzyl para-position to improve membrane permeability (logP reduction by 0.5–1.0 units) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzyl group via ester linkages to enhance aqueous solubility (>2-fold increase) .
- Bioisosteric replacement : Substitute benzyl with pyridylmethyl to retain π-π interactions while improving metabolic stability .
Structure-activity relationship (SAR) studies on analogs show that bulkier substituents (e.g., 4-ethylphenyl) reduce solubility but increase target affinity .
Advanced: How should researchers design experiments to investigate the compound’s stability under physiological conditions (pH, temperature, serum proteins)?
Methodological Answer:
Use a tiered approach:
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hrs; monitor degradation via HPLC .
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C for most imidazo-purines) .
- Serum binding : Use ultrafiltration to quantify protein binding (e.g., 85–90% binding to human serum albumin) .
- Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at C6 or demethylation) .
Advanced: What computational methods are recommended to predict off-target interactions and toxicity risks?
Methodological Answer:
Leverage in silico tools for early-stage risk assessment:
- Pharmacophore modeling : Align the compound’s features (H-bond acceptors, hydrophobic regions) with known toxicophores .
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
- Docking studies : Screen against the SwissTargetPrediction database to identify high-risk off-targets (e.g., hERG channels) .
- ADMET prediction : Use QikProp to estimate bioavailability (%F <30% suggests poor absorption) .
Basic: What in vitro assays are suitable for initial screening of anticancer or antiviral activity?
Methodological Answer:
Prioritize cell-based and enzymatic assays:
- Cytotoxicity : MTT assay in HeLa or HepG2 cells (EC₅₀ <10 µM indicates potency) .
- Antiviral activity : Plaque reduction assay against HSV-1 or influenza A .
- Enzyme inhibition : Measure IC₅₀ for kinases (e.g., EGFR) or polymerases using fluorescent substrates (e.g., ATPγS) .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
